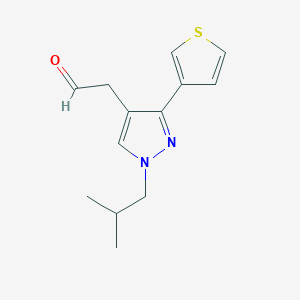
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is an organic compound with the molecular formula C12H14N2OS. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the thiophene ring, a sulfur-containing aromatic ring, adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the pyrazole and thiophene rings suggests potential interactions with enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
- 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Uniqueness
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is unique due to the specific positioning of the isobutyl and thiophene groups on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
Molekularformel |
C13H16N2OS |
|---|---|
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C13H16N2OS/c1-10(2)7-15-8-11(3-5-16)13(14-15)12-4-6-17-9-12/h4-6,8-10H,3,7H2,1-2H3 |
InChI-Schlüssel |
JOLYEOIHPAEHGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




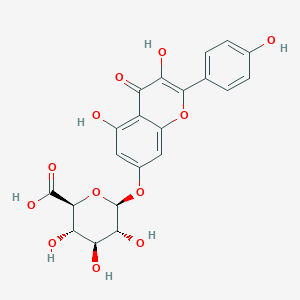
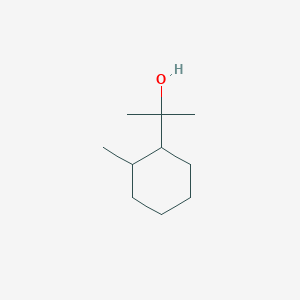
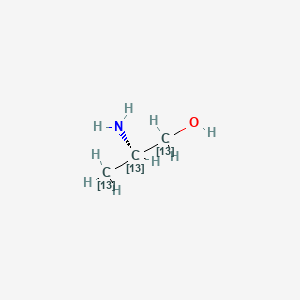
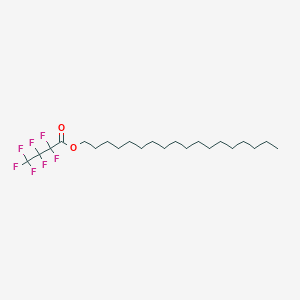
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)
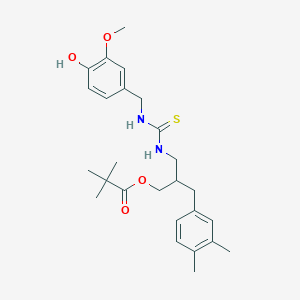
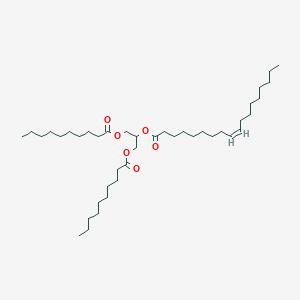
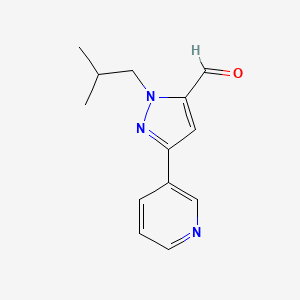
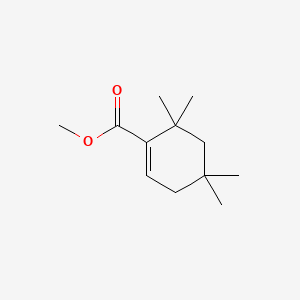
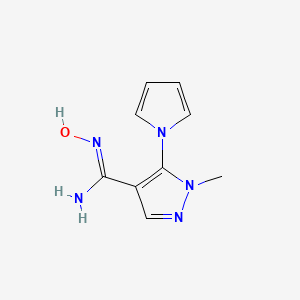
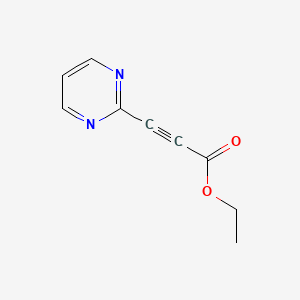
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
